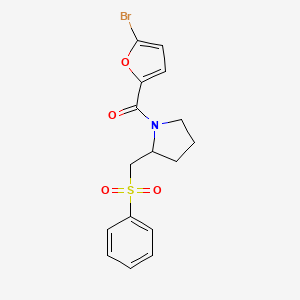

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c17-15-9-8-14(22-15)16(19)18-10-4-5-12(18)11-23(20,21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYVVNURPVUFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(O2)Br)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone , often referred to as compound 1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

- Molecular Formula : CHBrNOS

- Molecular Weight : 384.26 g/mol

- CAS Number : 13782-01-9

The structure features a brominated furan ring and a pyrrolidine moiety linked through a sulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and pathways involved in cancer progression and other diseases.

Inhibition of Histone Demethylases

One of the primary mechanisms of action identified for compound 1 is its ability to inhibit histone demethylases, particularly KDM5 family members (KDM5A, KDM5B, KDM5C). These enzymes are implicated in the regulation of gene expression and have been associated with various cancers. Inhibition of these demethylases can lead to reactivation of tumor suppressor genes and inhibition of tumor growth.

Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry demonstrated the anticancer potential of compound 1 in various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : Compound 1 exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

These findings suggest that compound 1 may serve as a lead compound for further development in cancer therapeutics.

Study 2: Mechanistic Insights

A mechanistic study explored the effects of compound 1 on cell cycle progression and apoptosis in cancer cells. The study found:

- G0/G1 Phase Arrest : Treatment with compound 1 led to significant accumulation of cells in the G0/G1 phase.

- Apoptotic Induction : Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of bromofuran, pyrrolidine, and phenylsulfonyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

The phenylsulfonyl group in the target compound introduces strong electron-withdrawing character, which may reduce metabolic stability but improve binding affinity in enzyme inhibition assays compared to simpler analogs like (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone .

Solubility and Physicochemical Properties :

- Sulfonyl-containing compounds generally exhibit higher water solubility than purely hydrocarbon analogs. For instance, the target compound’s sulfonyl group likely improves aqueous solubility compared to the bromopyridine-oxy analog , which may favor organic solvent compatibility.

Synthetic Complexity: The target compound requires multi-step synthesis (bromination + sulfonylation), whereas simpler analogs like (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone can be synthesized in fewer steps .

Q & A

Basic: What synthetic strategies are employed to prepare (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidine Functionalization : Introduce the phenylsulfonylmethyl group to pyrrolidine via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) .

Coupling Reaction : React the functionalized pyrrolidine with 5-bromofuran-2-carbonyl chloride or a precursor via nucleophilic acyl substitution.

Purification : Use column chromatography (silica gel, hexanes/EtOAc gradients) to isolate the product, as demonstrated in analogous methanone syntheses .

Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the coupling step.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the bromofuran (δ ~6.5–7.5 ppm for furan protons) and pyrrolidine (δ ~1.5–3.5 ppm for methylene/methyl groups). The sulfonyl group deshields adjacent protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and sulfonyl regions .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data collection (e.g., Cu-Kα radiation) is recommended to address potential twinning or disorder in the sulfonyl group .

- Elemental Analysis : Confirm purity (>95%) via CHNSO analysis .

Advanced: How does the phenylsulfonylmethyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The sulfonyl group is electron-withdrawing, polarizing the pyrrolidine ring and altering the electron density at the methanone carbonyl. This enhances electrophilicity, facilitating nucleophilic attacks (e.g., in cross-coupling reactions) .

- Steric Effects : The bulky phenylsulfonyl group may restrict rotational freedom in the pyrrolidine ring, leading to conformational isomers detectable via VT-NMR or X-ray .

- Reactivity Implications : The sulfonyl group can participate in hydrogen bonding or π-π stacking in biological targets, as seen in related benzofuran derivatives .

Advanced: What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate SAR using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to distinguish direct target effects from off-target interactions .

- Crystallographic Analysis : Resolve ambiguities in binding modes by co-crystallizing the compound with target proteins, leveraging SHELX refinement protocols .

- Computational Modeling : Perform DFT calculations to predict electronic profiles and compare with experimental results (e.g., NMR chemical shifts) .

Advanced: How can crystallization challenges for this compound be mitigated?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., EtOAc/hexanes) to improve crystal growth .

- Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal lattice formation.

- Additives : Use seeding with microcrystals or additives like ionic liquids to nucleate crystallization .

- SHELX Refinement : For twinned or disordered crystals, employ twin-law refinement in SHELXL and validate with R-factor convergence tests .

Advanced: What are the implications of the bromofuran moiety for biological activity?

Methodological Answer:

- Bioisosteric Potential : The bromine atom enhances lipophilicity and may mimic halogens in bioactive natural products (e.g., brominated benzofurans with antitumor activity) .

- Metabolic Stability : Bromine reduces oxidative metabolism at the furan ring, prolonging half-life in vivo, as observed in related compounds .

- Target Engagement : The furan’s π-system may interact with aromatic residues in enzyme active sites, analogous to benzofuran-based kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.